1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzoxazole, triazole, and bromophenyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds between the bromophenyl and benzoxazole groups . This reaction is carried out under mild conditions using palladium catalysts and boron reagents.
Another method involves the use of Friedel-Crafts acylation followed by nitration and reduction steps to introduce the necessary functional groups . The final step often includes the formation of the triazole ring through a cyclization reaction involving azides and alkynes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access . The compound’s structure allows it to interact with multiple pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-thiazol-2-amine: Known for its anticancer activity.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial properties.
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Used in the development of new materials.
Uniqueness
What sets 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide apart is its combination of structural motifs, which confer a unique set of chemical and biological properties
Properties
Molecular Formula |
C23H22BrN5O2 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C23H22BrN5O2/c1-14-21(23(30)25-17-5-3-2-4-6-17)26-28-29(14)18-11-12-20-19(13-18)22(31-27-20)15-7-9-16(24)10-8-15/h7-13,17H,2-6H2,1H3,(H,25,30) |
InChI Key |
GBVGVFJLYHHBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)NC5CCCCC5 |
Origin of Product |
United States |
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